molecular formula C21H21N3O3 B12189645 methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate

methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate

Cat. No.: B12189645
M. Wt: 363.4 g/mol
InChI Key: MVXVNYRNHQOAPC-UHFFFAOYSA-N
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Description

Methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate is a complex organic compound that features a quinoline core substituted with pyridine and isopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Substitution Reactions: The quinoline core is then subjected to substitution reactions to introduce the pyridine and isopropyl groups. This can be achieved through nucleophilic aromatic substitution reactions.

    Coupling with Glycine: The final step involves coupling the substituted quinoline with glycine methyl ester using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the substituents present on the quinoline and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while reduction can yield partially or fully reduced quinoline derivatives.

Scientific Research Applications

Methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including potential therapeutic agents.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or catalytic activity.

Mechanism of Action

The mechanism of action of methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate involves its interaction with specific molecular targets. The quinoline and pyridine moieties allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as quinine and chloroquine, which also contain the quinoline core, are well-known for their antimalarial properties.

    Pyridine Derivatives: Compounds like nicotinamide and pyridoxine (vitamin B6) are essential in various biological processes.

Uniqueness

Methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of quinoline and pyridine moieties, along with the isopropyl group, makes it a versatile compound for various applications in medicinal chemistry and organic synthesis.

Biological Activity

Methyl N-{[6-(propan-2-yl)-2-(pyridin-2-yl)quinolin-4-yl]carbonyl}glycinate, with the CAS number 1144466-04-5, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H21N3O3C_{21}H_{21}N_{3}O_{3} with a molecular weight of 363.4 g/mol. The structure features a quinoline core substituted with pyridine and isopropyl groups, which contribute to its unique properties and biological interactions.

PropertyValue
Molecular FormulaC21H21N3O3
Molecular Weight363.4 g/mol
IUPAC Namemethyl 2-[(6-propan-2-yl-2-pyridin-2-ylquinoline-4-carbonyl)amino]acetate
InChI KeyMVXVNYRNHQOAPC-UHFFFAOYSA-N
SMILESCC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)NCC(=O)OC)C3=CC=CC=N3

The biological activity of this compound primarily involves its interaction with specific molecular targets. The quinoline and pyridine moieties facilitate binding to certain enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to various therapeutic effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, related quinoline derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific kinases and enzymes involved in cellular signaling pathways. For example, in vitro assays have demonstrated that this compound can inhibit PI3Kδ kinase activity with an IC50 value comparable to other known inhibitors, suggesting its potential as a therapeutic agent in inflammatory diseases and cancers .

Case Studies and Research Findings

  • In Vivo Efficacy : In rodent models of inflammation, compounds structurally related to this compound exhibited significant anti-inflammatory effects, leading to reduced symptoms and improved health outcomes .
  • Mechanistic Studies : Research indicates that the compound's mechanism involves the modulation of signaling pathways associated with cell proliferation and survival. For example, studies have shown that it can downregulate the expression of pro-inflammatory cytokines in macrophages .
  • Comparative Studies : When compared to other quinoline derivatives like chloroquine, this compound demonstrated enhanced selectivity for certain targets, making it a promising candidate for further development .

Applications in Medicinal Chemistry

This compound serves as a valuable scaffold in drug design due to its ability to interact with various biological macromolecules. Its unique structural features allow it to be used as an intermediate in the synthesis of more complex therapeutic agents.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 2-[(6-propan-2-yl-2-pyridin-2-ylquinoline-4-carbonyl)amino]acetate

InChI

InChI=1S/C21H21N3O3/c1-13(2)14-7-8-17-15(10-14)16(21(26)23-12-20(25)27-3)11-19(24-17)18-6-4-5-9-22-18/h4-11,13H,12H2,1-3H3,(H,23,26)

InChI Key

MVXVNYRNHQOAPC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N=C(C=C2C(=O)NCC(=O)OC)C3=CC=CC=N3

Origin of Product

United States

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